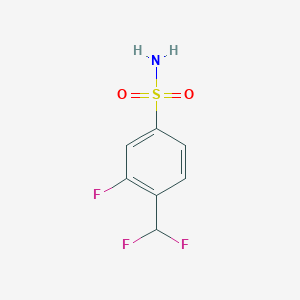
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is a chemical compound with a molecular formula of C6H15NO3S·HCl It is a derivative of butanamine, featuring a methanesulfonyl group and a methoxy group attached to the butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxybutan-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding simpler amine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler amine derivatives.
Aplicaciones Científicas De Investigación
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methanesulfonyl-2,2-dimethylbutan-1-amine hydrochloride: This compound has a similar structure but with a dimethyl substitution on the butane chain.
2-(Methylsulfonyl)ethylamine hydrochloride: This compound features a shorter ethylamine chain with a methanesulfonyl group.
Uniqueness
4-Methanesulfonyl-2-methoxybutan-1-amine hydrochloride is unique due to the presence of both methoxy and methanesulfonyl groups on the butane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C6H16ClNO3S |
|---|---|
Peso molecular |
217.72 g/mol |
Nombre IUPAC |
2-methoxy-4-methylsulfonylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H15NO3S.ClH/c1-10-6(5-7)3-4-11(2,8)9;/h6H,3-5,7H2,1-2H3;1H |
Clave InChI |
OZUJSDAATSZTBU-UHFFFAOYSA-N |
SMILES canónico |
COC(CCS(=O)(=O)C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)








